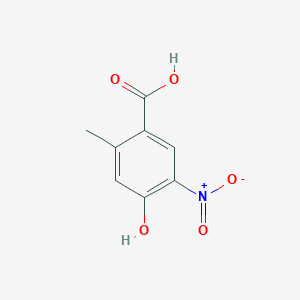

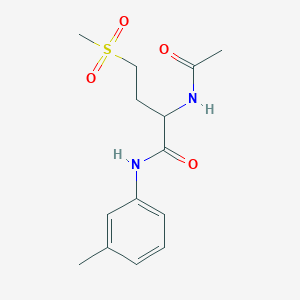

![molecular formula C10H20N2 B3017362 (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine CAS No. 1354354-43-0](/img/structure/B3017362.png)

(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is a derivative of the pyrrolo[1,2-a]pyrazine family, which is a structural fragment found in several drugs. The interest in this compound stems from its potential pharmacological properties and its role as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of octahydropyrrolo[1,2-a]pyrazines has been explored through various routes. One approach involves the use of chloropentanoic acid and lithium aluminum hydride, which is a more challenging pathway due to the availability of starting materials . An alternative method, which is considered more accessible, starts from 3,4-dihydropyrrolo[1,2-a]pyrazines. These intermediates can be easily obtained and further reduced to form the desired octahydropyrrolo[1,2-a]pyrazine structure . The reduction of the azomethine bond in these compounds is facilitated, and the complete hydrogenation of the pyrrole ring is achieved using precious metal catalysis in an acidic medium at room temperature and atmospheric pressure .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]pyrazines has been investigated through various synthetic strategies and computational studies. For instance, the synthesis from pyrrole and subsequent ab initio calculations have provided insights into the heterocyclic system's basic chemistry . The structure of related compounds has also been confirmed using spectroscopic data, elemental analyses, and in some cases, single crystal X-ray diffraction data .

Chemical Reactions Analysis

Pyrrolo[1,2-a]pyrazines undergo a range of chemical reactions, including electrophilic substitution, addition of organolithium reagents, metalation with lithium diisopropylamide followed by reaction with electrophiles, and quaternization of the nonbridgehead nitrogen . These reactions lead to the formation of various derivatives, such as dipyrrolo[1,2-a]pyrazines and heterobetaines. Additionally, N-ylides derived from these salts can undergo 1,3-dipolar cycloaddition with dipolarophiles, resulting in complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]pyrazine derivatives are influenced by their substitution patterns and the nature of the functional groups attached to the core structure. For example, a domino annulation approach has been used to synthesize 3,4-diacylpyrrolo[1,2-a]pyrazines, which exhibit significant in vitro anticancer activity against certain cancer cell lines . The biological screening of these derivatives has identified potent compounds with enhanced activity compared to known anticancer agents . The antibacterial activity of related pyrazoline and pyrimidine derivatives has also been evaluated, with some compounds showing superior inhibition of bacterial growth compared to standard antibiotics .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

New Synthesis Routes : Research has explored new synthesis routes for octahydropyrrolo[1,2-a]pyrazine compounds. One study described a method starting from 3,4-dihydropyrrolo[1,2-a]pyrazines, which are more accessible, to synthesize octahydropyrrolo[1,2-a]pyrazine and its homologs (Likhosherstov, Peresada, & Skoldinov, 1993).

Enantiomerically Pure Piperazines : Another study synthesized enantiomerically pure (3S,7R,8aS)-3-phenyloctahydropyrrolo[1,2-a]pyrazine-7-ol and related compounds through reduction of cyclic amides (Harish & Periasamy, 2017).

Chemical Properties and Reactions

Lactam and Ketone Precursors Synthesis : Research also details the synthesis of lactam and ketone precursors for 2,7-substituted octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines (Branden, Compernolle, & Hoornaert, 1992).

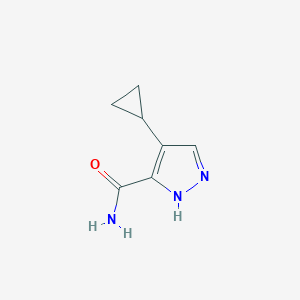

Compound Discovery from Fermentation Broth : A new 2,5-diketopiperazine compound was identified from the liquid fermentation broth of Armillaria mellea, highlighting the potential of octahydropyrrolo[1,2-a]pyrazine in natural product research (Wang et al., 2013).

Biological and Medicinal Applications

Inhibitor of Apoptosis Proteins (IAP) Antagonists : Some octahydropyrrolo[1,2-a]pyrazines have been studied for their potential as IAP antagonists in cancer therapy (Asano et al., 2013).

Anti-Inflammatory Activity : Pyrrolo[1,2-a]pyrazines have shown moderate in vitro anti-inflammatory effects, suggesting their potential as anti-inflammatory agents (Zhou et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “(3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine” and other pyrrolopyrazine derivatives could include further exploration of their biological activities, understanding their mechanism of action, and developing efficient synthetic methods . These compounds could potentially be used to design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name |

(3R,8aS)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-8(2)10-7-12-5-3-4-9(12)6-11-10/h8-11H,3-7H2,1-2H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMDREPFLIKFTB-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN2CCCC2CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN2CCC[C@H]2CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

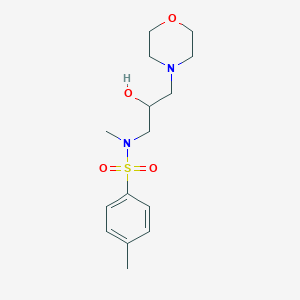

![13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B3017282.png)

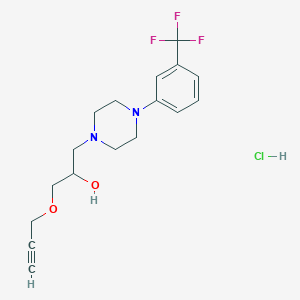

![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

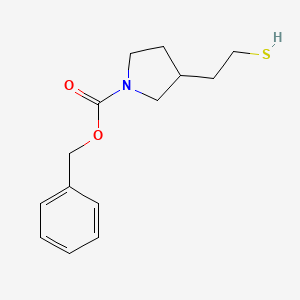

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)

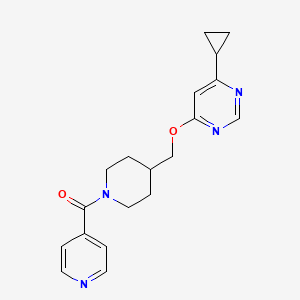

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B3017295.png)

![N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B3017297.png)

![2-methoxyethyl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B3017299.png)

![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)